molecular formula C17H27NO5 B14228060 Diethyl [acetyl(pent-4-en-1-yl)amino](prop-1-en-1-yl)propanedioate CAS No. 827044-76-8

Diethyl [acetyl(pent-4-en-1-yl)amino](prop-1-en-1-yl)propanedioate

Cat. No.: B14228060
CAS No.: 827044-76-8
M. Wt: 325.4 g/mol
InChI Key: UJGBSWQYQSCEQC-UHFFFAOYSA-N
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Description

Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including an acetyl group, a pent-4-en-1-yl group, and a prop-1-en-1-yl group, all attached to a propanedioate backbone. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate typically involves multi-step organic reactions. One common method involves the reaction of diethyl malonate with acetyl chloride to form diethyl acetylmalonate. This intermediate is then reacted with pent-4-en-1-amine under controlled conditions to introduce the pent-4-en-1-yl group. Finally, the prop-1-en-1-yl group is introduced through a reaction with prop-1-en-1-yl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate
  • Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate

Uniqueness

Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development.

Properties

CAS No.

827044-76-8

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

diethyl 2-[acetyl(pent-4-enyl)amino]-2-prop-1-enylpropanedioate

InChI

InChI=1S/C17H27NO5/c1-6-10-11-13-18(14(5)19)17(12-7-2,15(20)22-8-3)16(21)23-9-4/h6-7,12H,1,8-11,13H2,2-5H3

InChI Key

UJGBSWQYQSCEQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=CC)(C(=O)OCC)N(CCCC=C)C(=O)C

Origin of Product

United States

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